![molecular formula C23H29N9O B10815081 N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B10815081.png)
N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an ethoxyphenyl group, and a piperidinylpropyl side chain. It is primarily used in research settings for its potential biological activities and is of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Ethoxyphenyl Group:
Introduction of the Piperidinylpropyl Side Chain: This is usually done via a nucleophilic substitution reaction, where the piperidinylpropyl group is attached to the pyrazole ring.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions can occur at the triazolopyrimidine core.
Substitution: The piperidinylpropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of N-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The triazolopyrimidine core is thought to play a crucial role in its activity, potentially through binding to active sites or altering protein function.
Similar Compounds:
- Nicotinic Acid Compound with 7-(2-hydroxyethyl)-3-methyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- Nitrocellulose
- Cobalt-Tin Intermetallic Compounds
Comparison: this compound is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties. Unlike nicotinic acid derivatives, which are primarily used for their metabolic effects, this compound is more focused on neurological applications. Compared to nitrocellulose, which is used in pyrotechnics, this compound has a more specialized role in medicinal chemistry. The cobalt-tin intermetallic compounds are mainly used in materials science, highlighting the diverse applications of similar yet distinct compounds.
Eigenschaften
Molekularformel |
C23H29N9O |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-N-[1-(3-piperidin-4-ylpropyl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C23H29N9O/c1-2-33-20-7-5-19(6-8-20)32-22-21(29-30-32)15-25-23(28-22)27-18-14-26-31(16-18)13-3-4-17-9-11-24-12-10-17/h5-8,14-17,24H,2-4,9-13H2,1H3,(H,25,27,28) |
InChI-Schlüssel |
FTPYKXCEWQJKRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)NC4=CN(N=C4)CCCC5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



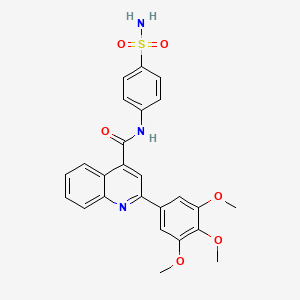
![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B10815019.png)
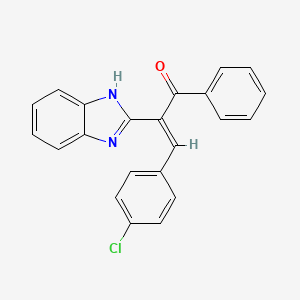
![2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride](/img/structure/B10815038.png)

![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)
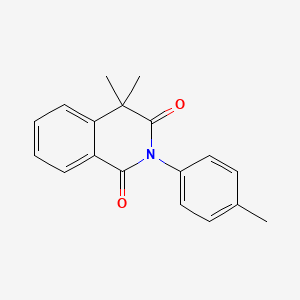
![3-(Carboxylatomethyl)-2-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]-1,3-benzothiazol-3-ium hydrate](/img/structure/B10815065.png)
![Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate](/img/structure/B10815067.png)
![3-(Carboxylatomethyl)-2-[3-(1-methyl-1,4-dihydroquinolin-4-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium dihydrate](/img/structure/B10815071.png)
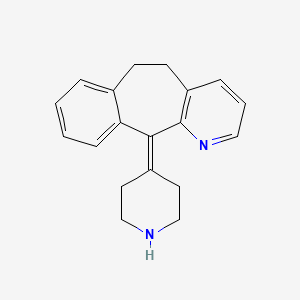
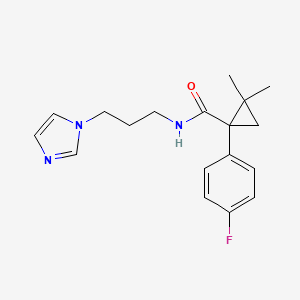
![2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B10815094.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B10815101.png)